![molecular formula C19H21NS B1243286 6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Overview
Description
6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a member of isoquinolines.
Scientific Research Applications
Chemical Structure and Serotonin Transporter Imaging
- Structure Determination : The structure of compounds similar to 6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, like McN-5652, has been studied. NMR spectroscopy and X-ray structural analysis were used to determine the configuration of these compounds. Such compounds are significant for imaging the serotonin 5-HT transporter using positron emission tomography (PET) (Schulze et al., 2001).
Synthesis and Derivative Formation
- Synthesis of Derivatives : Research includes the synthesis of various pyridine and fused pyridine derivatives from related compounds. These processes often involve reactions with different chemical agents, leading to the formation of isoquinoline derivatives and other complex compounds (Al-Issa, 2012).
- Development of Fluorescent Probes : The compound has been used to develop fluorescent probes for detecting reducing agents like 1,4-dithiothreitol (DTT). This involves chemical reactions that result in strong fluorescence, useful in one- and two-photon imaging in biological studies (Sun et al., 2018).
Anticancer Applications
- Cytotoxic Agents : Derivatives of pyrrolo[2,1-a]isoquinoline have been synthesized and assessed for their cytotoxic activities against various human cancer cell lines. Some of these compounds showed significant potency, highlighting their potential as anti-cancer agents (Kakhki et al., 2016).
Antimicrobial and Antifungal Properties
- Antifungal Activity : Certain derivatives, like 4-arylthiosemicarbazides, exhibited potent antifungal effects. Studies included molecular modeling to understand the interaction of these compounds with potential antifungal targets (Siwek et al., 2012).
- Synthesis of Antimicrobial Agents : Synthesis methodologies have been developed for pyrrolo[2,1-a]isoquinolin-3-ones with potential antimicrobial activity. This includes intramolecular cyclization techniques, with some compounds demonstrating significant bactericidal and fungicidal properties (Moreno et al., 2012).
properties
IUPAC Name |
6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDUIAAPBKHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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